Pyrithione sodium

Vue d'ensemble

Description

Pyrithione Sodium is the sodium salt form of pyrithione, a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with membrane transport ultimately leading to a loss of metabolic control.

Activité Biologique

Pyrithione sodium (NaPT) is a sodium salt of pyrithione, recognized for its broad-spectrum antimicrobial and antifungal properties. This compound has been extensively studied for its biological activity, particularly in the fields of dermatology and virology. Below is a detailed overview of its mechanisms of action, toxicity, and applications, supported by case studies and research findings.

Antimicrobial Properties:

this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mode of action primarily involves disrupting cellular membranes and inhibiting metabolic processes. Studies have shown that NaPT affects the metabolism of key substrates in bacteria such as Escherichia coli and Pseudomonas aeruginosa, leading to reduced ATP levels and impaired substrate metabolism . The compound interacts directly with bacterial membranes, causing leakage of intracellular materials and eventual cell death.

Antiviral Activity:

Recent research has highlighted NaPT's potential as an antiviral agent. It has been found to inhibit the replication of picornaviruses, including human rhinovirus and coxsackievirus, by facilitating zinc ion influx into cells. This influx is crucial for disrupting viral polyprotein processing, thereby impairing viral replication .

Toxicity Studies

Despite its beneficial properties, sodium pyrithione poses certain toxicity risks. A two-year study indicated degenerative changes in the nerves and skeletal muscles of rats exposed to oral doses of 0.5 mg/kg . Additionally, acute toxicity assessments on carp revealed similar adverse effects, including alterations in antioxidant enzyme activities and cytokine immune responses .

Table 1: Summary of Toxicity Findings

| Study Type | Species | Dose/Exposure | Observations |

|---|---|---|---|

| Long-term study | Rats | 0.5 mg/kg | Neurological degeneration |

| Acute toxicity | Carp | Various concentrations | Immune response alterations |

| Histopathological | Various species | Varies | Tissue damage observed |

Case Studies

-

Dermatological Applications:

This compound is widely used in anti-dandruff shampoos due to its efficacy against Malassezia yeast. Clinical trials have demonstrated significant improvement in scalp condition among patients using formulations containing NaPT compared to placebo . -

Environmental Impact:

A study assessing the environmental persistence of NaPT found that while it is effective as a biocide, its accumulation in aquatic systems raises concerns regarding ecological toxicity . This highlights the need for careful regulation and monitoring.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antifungal and Antimicrobial Properties

Sodium pyrithione is widely recognized for its antifungal properties, particularly against Malassezia yeasts, which are implicated in conditions like dandruff and seborrheic dermatitis. Clinical studies have demonstrated that shampoos containing sodium pyrithione effectively reduce the symptoms associated with these scalp conditions .

Mechanism of Action

The mechanism by which sodium pyrithione exerts its antifungal effects involves inhibition of membrane transport processes in fungi. This disruption leads to cell death, making it an effective treatment option for various dermatological conditions .

Toxicological Studies

Research indicates that oral administration of sodium pyrithione can cause neurotoxic effects in rodents, such as hindlimb weakness, while primates exhibit no such symptoms . Long-term studies have shown that repeated exposure can lead to muscle degeneration and neurogenic atrophy in rats .

Cosmetic Applications

Sodium pyrithione is commonly used in cosmetic formulations as an active ingredient for treating dandruff and other scalp disorders. Its inclusion in shampoos and conditioners helps maintain scalp health by controlling fungal growth. The compound's low toxicity profile makes it suitable for regular use in personal care products .

Industrial Applications

Biocide in Aqueous Functional Fluids

In industrial settings, sodium pyrithione serves as a biocide in metalworking fluids, cutting oils, and cooling fluids. Its ability to control slime-forming bacteria and fungi extends the lifespan of these products and maintains their efficacy .

Preservative in Paints and Coatings

Sodium pyrithione is also utilized as a preservative in paints and coatings to prevent microbial growth. This application is crucial for maintaining the integrity of products used in external environments .

Agricultural Applications

Sodium pyrithione has been explored as a fungicide due to its effectiveness against a variety of fungal pathogens. Its application in agriculture focuses on protecting crops from diseases caused by fungi, thereby enhancing yield and quality .

Data Tables

| Application Area | Specific Use Case | Efficacy | Safety Considerations |

|---|---|---|---|

| Pharmaceuticals | Treatment for dandruff | Effective against Malassezia | Low toxicity; neurotoxic effects observed in rodents |

| Cosmetics | Active ingredient in shampoos | Reduces dandruff symptoms | Generally safe for topical use |

| Industrial | Biocide in metalworking fluids | Controls microbial growth | Requires safety measures during handling |

| Agriculture | Fungicide for crops | Effective against fungal pathogens | Safety data needed for environmental impact |

Case Studies

-

Clinical Study on Dandruff Treatment

A clinical trial involving 100 participants demonstrated that a shampoo containing 1% sodium pyrithione significantly reduced dandruff severity compared to a placebo over eight weeks . -

Toxicological Assessment

A comprehensive study assessed the long-term effects of sodium pyrithione on rats over two years, revealing muscle degeneration at higher doses but no carcinogenic effects observed through dermal application . -

Industrial Efficacy Study

An evaluation of sodium pyrithione as a biocide in metalworking fluids showed a significant reduction in bacterial contamination levels, enhancing product performance and safety .

Propriétés

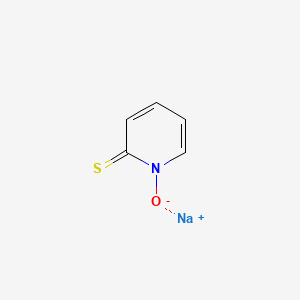

IUPAC Name |

sodium;1-oxidopyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNJIIJLOFJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042390 | |

| Record name | Sodium (2-pyridylthio)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3811-73-2, 15922-78-8 | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium (2-pyridylthio)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrithione sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3991491R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.